(E)-3-(4-(1-(2-(5-Chloropyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido)cyclobutane-1-carboxamido)-2-ethoxyphenyl)acrylic acid
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Overview
Description
BI-207524 is a novel NS5B Thumb Pocket 1 Inhibitor with Improved Potency for the Potential Treatment of Chronic Hepatitis C Virus Infection.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis of Deleobuvir and Metabolites
Deleobuvir, a structurally related compound, is synthesized as a potent and selective inhibitor of the hepatitis C virus NS5B polymerase. This research includes the synthesis of Deleobuvir and its major metabolites labeled with carbon-13 and carbon-14, highlighting the compound's significance in antiviral research (Latli et al., 2015).
Antimicrobial and Anticancer Evaluation
Compounds with a similar chemical structure have been evaluated for their antimicrobial and anticancer potential, demonstrating the broad application of these compounds in the treatment of infections and cancer (Sharma et al., 2012).
Biochemical Studies
Fluorescence Binding with Bovine Serum Albumin
Studies involving p-hydroxycinnamic acid amides, closely related to the queried compound, investigate their interactions with bovine serum albumin. This research is essential for understanding the biochemical interactions of similar compounds (Meng et al., 2012).
Biological Screening of Novel Compounds
Research on Pyrimidone derivatives, structurally related to the queried compound, highlights the synthesis and antimicrobial activities of these compounds, showing their potential in creating new therapeutic agents (Shah et al., 2019).
Application in Imaging and Sensing
Imaging of LRRK2 enzyme in Parkinson's Disease
The synthesis of a related compound, HG-10-102-01, shows its potential as a PET imaging agent for studying LRRK2 enzyme activity in Parkinson's disease, demonstrating the applicability of these compounds in neurodegenerative disease research (Wang et al., 2017).
Molecular Docking Studies
The synthesis and molecular docking studies of chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, similar to the queried compound, provide insights into the binding interactions with target proteins, useful in drug discovery and development (Reddy et al., 2022).
Properties
CAS No. |
874675-53-3 |
---|---|
Molecular Formula |
C35H36ClN5O5 |
Molecular Weight |
642.1 g/mol |
IUPAC Name |
(E)-3-[4-[[1-[[2-(5-chloropyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutanecarbonyl]amino]-2-ethoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C35H36ClN5O5/c1-3-46-28-18-25(12-9-21(28)11-14-29(42)43)39-34(45)35(15-6-16-35)40-33(44)23-10-13-26-27(17-23)41(2)31(30(26)22-7-4-5-8-22)32-37-19-24(36)20-38-32/h9-14,17-20,22H,3-8,15-16H2,1-2H3,(H,39,45)(H,40,44)(H,42,43)/b14-11+ |
InChI Key |
NHQZPUJZMXFCFZ-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)NC(=O)C2(CCC2)NC(=O)C3=CC4=C(C=C3)C(=C(N4C)C5=NC=C(C=N5)Cl)C6CCCC6)/C=C/C(=O)O |
SMILES |
CCOC1=C(C=CC(=C1)NC(=O)C2(CCC2)NC(=O)C3=CC4=C(C=C3)C(=C(N4C)C5=NC=C(C=N5)Cl)C6CCCC6)C=CC(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)C2(CCC2)NC(=O)C3=CC4=C(C=C3)C(=C(N4C)C5=NC=C(C=N5)Cl)C6CCCC6)C=CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(E)-3-(4-((1-((2-(5-chloro-pyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carbonyl)-amino)-cyclobutanecarbonyl)-amino)-2-ethoxy-phenyl)-acrylic acid BI 207524 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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